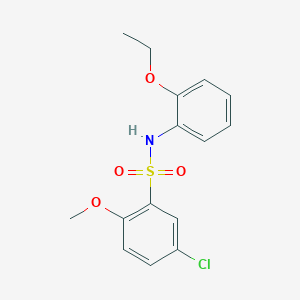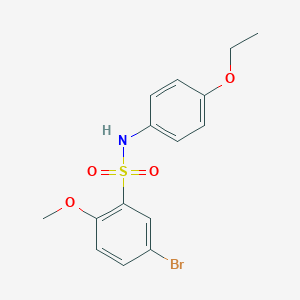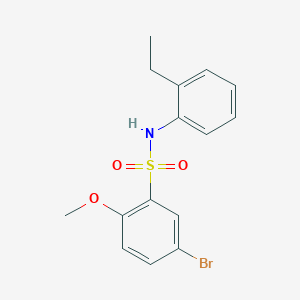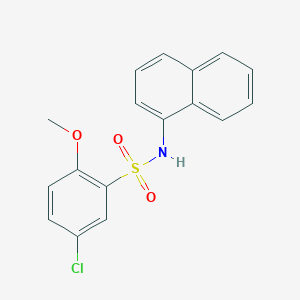
(6Z)-6-(4-amino-6-methyl-1H-1,3,5-triazin-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6Z)-6-(4-amino-6-methyl-1H-1,3,5-triazin-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of the triazine family and has been synthesized using different methods.
作用機序
The mechanism of action of (6Z)-6-(4-amino-6-methyl-1H-1,3,5-triazin-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one is not well understood. However, it has been reported that this compound interacts with DNA and inhibits the activity of enzymes involved in DNA synthesis. This mechanism of action may be responsible for its antitumor and antimicrobial activities.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (6Z)-6-(4-amino-6-methyl-1H-1,3,5-triazin-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one have been investigated in various studies. It has been reported that this compound exhibits cytotoxic effects on cancer cells and inhibits the growth of bacteria. However, its effects on normal cells and tissues are not well understood.
実験室実験の利点と制限
One of the advantages of using (6Z)-6-(4-amino-6-methyl-1H-1,3,5-triazin-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one in lab experiments is its potential as a lead compound in the development of new drugs. However, its limitations include the need for further studies to understand its mechanism of action and its effects on normal cells and tissues.
将来の方向性
There are several future directions for the study of (6Z)-6-(4-amino-6-methyl-1H-1,3,5-triazin-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one. One of the directions is to investigate its potential as a lead compound in the development of new drugs for the treatment of cancer and infectious diseases. Another direction is to study its effects on normal cells and tissues to determine its safety profile. Additionally, further studies are needed to understand its mechanism of action and to optimize its synthesis method for better purity and yield.
In conclusion, (6Z)-6-(4-amino-6-methyl-1H-1,3,5-triazin-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one is a compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and to optimize its use in scientific research.
合成法
The synthesis of (6Z)-6-(4-amino-6-methyl-1H-1,3,5-triazin-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one has been reported in the literature using different methods. One of the methods involves the reaction of 2,4-dibromocyclohexa-2,4-dien-1-one with 4-amino-6-methyl-1,3,5-triazine in the presence of a base. Another method involves the reaction of 2,4-dibromocyclohexa-2,4-dien-1-one with 4-amino-6-methyl-1,3,5-triazine in the presence of a catalyst. The synthesis method used can affect the purity and yield of the compound.
科学的研究の応用
(6Z)-6-(4-amino-6-methyl-1H-1,3,5-triazin-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one has potential applications in various fields of scientific research. One of the significant applications of this compound is in the development of new drugs. It has been reported that this compound exhibits antitumor and antimicrobial activities. Therefore, it can be used as a lead compound in the development of new drugs for the treatment of cancer and infectious diseases.
特性
分子式 |
C10H8Br2N4O |
|---|---|
分子量 |
360 g/mol |
IUPAC名 |
(6Z)-6-(4-amino-6-methyl-1H-1,3,5-triazin-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C10H8Br2N4O/c1-4-14-9(16-10(13)15-4)6-2-5(11)3-7(12)8(6)17/h2-3H,1H3,(H3,13,14,15,16)/b9-6- |
InChIキー |
XULGDDCNKGVQAI-TWGQIWQCSA-N |
異性体SMILES |
CC1=NC(=N/C(=C\2/C=C(C=C(C2=O)Br)Br)/N1)N |
SMILES |
CC1=NC(=NC(=C2C=C(C=C(C2=O)Br)Br)N1)N |
正規SMILES |
CC1=NC(=NC(=C2C=C(C=C(C2=O)Br)Br)N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B229141.png)





![1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B229165.png)




